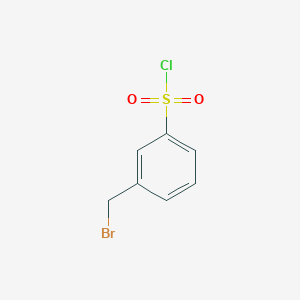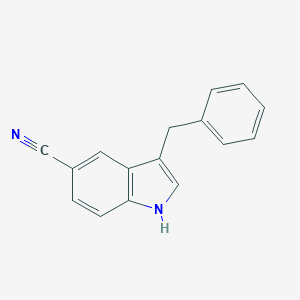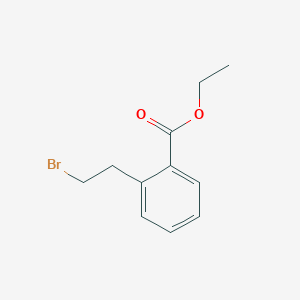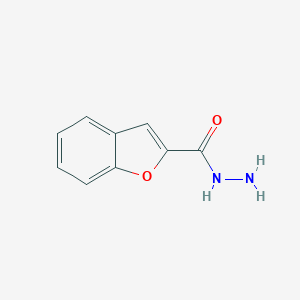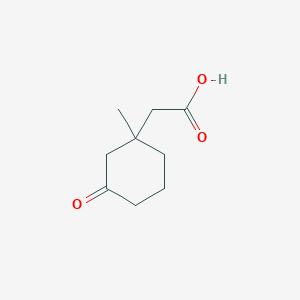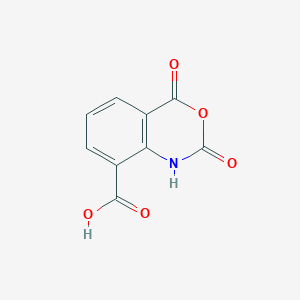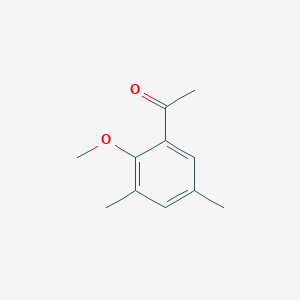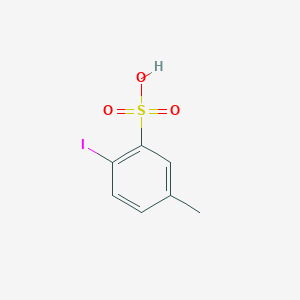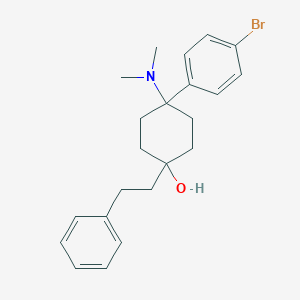
2-Amino-3-(pyridin-4-YL)propanoic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of 2-Amino-3-(pyridin-4-YL)propanoic acid dihydrochloride is C8H10N2O2 . The InChI code is1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12) . The molecular weight is 166.18 g/mol . Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 166.18 g/mol , and an XLogP3 of -2.6 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass are both 166.074227566 g/mol .科学的研究の応用
Synthesis of β-hydroxy-α-amino Acids
2-Amino-3-(pyridin-4-YL)propanoic acid dihydrochloride plays a crucial role in the synthesis of β-hydroxy-α-amino acids, serving as a key intermediate for developmental drug candidates. The efficient production of these compounds involves recombinant d-threonine aldolase enzymes, demonstrating significant improvements in enzyme stability through divalent cations addition. This synthesis method also highlights the high diastereo- and enantioselectivity of the resulting β-hydroxy-α-amino acids, crucial for pharmaceutical applications (Goldberg et al., 2015).
Environmental and Pharmaceutical Metal Analyses
In environmental and pharmaceutical analyses, this compound derivatives have been used as ion-pairing reagents for the separation and determination of metal ions. This application highlights its role in enhancing the analytical capabilities for monitoring metal contaminants in water and pharmaceutical products, providing a sensitive and reliable method for quality control and environmental monitoring (Belin & Gülaçar, 2005).
Synthesis of Fluorescent Compounds
The compound also serves as a precursor in the synthesis of novel fluorescent compounds, illustrating its versatility in creating bioactive molecules with potential applications in bioimaging and diagnostics. These synthesized compounds exhibit significant antibacterial activity, further emphasizing the broad utility of this compound in developing new therapeutic agents (Girgis, Kalmouch, & Hosni, 2004).
Development of Anticancer Agents
Research on trans-Platinum(II) complexes involving derivatives of this compound has demonstrated potential in the development of anticancer agents. These complexes, featuring amine ligands with perfluorinated chains, show promising antiproliferative activity against tumorigenic cells, highlighting the compound's contribution to cancer therapy innovations (Cabrera et al., 2019).
作用機序
Target of Action
It is known to be an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and regulation of blood glucose levels.
Mode of Action
As an alanine derivative, it may interact with enzymes and receptors involved in alanine metabolism and signaling .
Biochemical Pathways
The compound may influence the alanine cycle, a biochemical pathway that interconverts pyruvate and alanine via transamination. This process is vital for the regulation of blood glucose levels .
Pharmacokinetics
As an amino acid derivative, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
As an alanine derivative, it may influence protein synthesis and blood glucose regulation .
生化学分析
Biochemical Properties
2-Amino-3-(pyridin-4-YL)propanoic acid dihydrochloride plays a role in biochemical reactions, particularly as an ergogenic supplement . It influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage .
Molecular Mechanism
As an alanine derivative, it may interact with various biomolecules and potentially influence enzyme activity and gene expression .
特性
IUPAC Name |
2-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMMTAFKUFJMSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
